molecular formula C24H18Cl4N2O3 B11985936 7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11985936
M. Wt: 524.2 g/mol
InChI Key: IFGUTHYRHXJTML-UHFFFAOYSA-N
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Description

“7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as dichlorophenyl and dimethoxyphenyl derivatives, followed by cyclization reactions to form the pyrazolo[1,5-c][1,3]benzoxazine core. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

“7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Halogen substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly chlorinated or methoxylated derivatives, while reduction may lead to dechlorinated or demethoxylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, “7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of “7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” include other pyrazolo[1,5-c][1,3]benzoxazine derivatives with different substituents. Examples include:

  • 7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The uniqueness of “this compound” lies in its specific combination of substituents, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H18Cl4N2O3

Molecular Weight

524.2 g/mol

IUPAC Name

7,9-dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H18Cl4N2O3/c1-31-21-6-3-12(7-22(21)32-2)19-11-20-16-8-14(26)10-18(28)23(16)33-24(30(20)29-19)15-5-4-13(25)9-17(15)27/h3-10,20,24H,11H2,1-2H3

InChI Key

IFGUTHYRHXJTML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=C(C=C(C=C5)Cl)Cl)OC

Origin of Product

United States

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